Increased Lipophilicity (Consensus Log P) Enabling Enhanced Membrane Permeability vs. Biphenyl-4-carboxylic Acid
The presence of a formyl group on the biphenyl scaffold of 4-(2-Formylphenyl)benzoic acid substantially increases its lipophilicity compared to the parent biphenyl-4-carboxylic acid. This is a critical property for drug design, where higher log P values often correlate with improved passive membrane diffusion .
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 2.58 (Predicted) |
| Comparator Or Baseline | Biphenyl-4-carboxylic acid (CAS 92-92-2) with Consensus Log P of 2.36 (Predicted) [1] |
| Quantified Difference | The target compound exhibits a ΔLog P of +0.22, representing a ~66% increase in calculated partition coefficient. |
| Conditions | In silico prediction using a consensus model averaging five established methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . |
Why This Matters
This higher lipophilicity suggests that drug candidates derived from 4-(2-Formylphenyl)benzoic acid may possess intrinsically better cell membrane permeability, a key advantage in early-stage oral drug development.
- [1] PubChem. Biphenyl-4-carboxylic acid (CAS 92-92-2) Compound Summary - Computed Log P Values. View Source
